molecular formula C10H11BrOS B15312032 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one

Cat. No.: B15312032
M. Wt: 259.16 g/mol
InChI Key: KMLUMZLVXMZSMM-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one is a brominated aromatic ketone with an ethylthio (-S-CH₂CH₃) substituent at the α-position of the carbonyl group. Its molecular formula is C₉H₉BrOS (molecular weight: 245.14 g/mol). This structure is relevant in medicinal chemistry and catalysis, particularly in asymmetric synthesis and metal-catalyzed transformations .

Synthetic routes for analogous compounds often involve nucleophilic displacement of bromine in α-bromo ketones with thiols (e.g., : 52.4% yield via K₂CO₃/DMF) or transition-metal-catalyzed coupling reactions .

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-(3-bromophenyl)-2-ethylsulfanylethanone

InChI

InChI=1S/C10H11BrOS/c1-2-13-7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3

InChI Key

KMLUMZLVXMZSMM-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one typically involves the bromination of a phenyl group followed by the introduction of an ethylthio group. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and oxidant. This method proceeds in water and provides high yields of α-bromo ketones .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ethylthio group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Bromophenyl)ethan-1-one

  • Structure : Lacks the ethylthio group.
  • Synthesis : Produced via Friedel–Crafts acylation followed by bromination (atom efficiency: 24–36%) .
  • Applications: Intermediate in norfenefrine synthesis; bioreduction studies with marine fungi demonstrate its utility in chiral alcohol production .
  • Key Difference : The absence of the ethylthio group reduces steric hindrance and limits sulfur-mediated reactivity.

1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one

  • Structure : Adds a methoxy (-OCH₃) and chloro (-Cl) group.
  • Properties: Molecular formula C₉H₈BrClO₂ (MW: 287.52 g/mol).
  • Key Difference : Increased polarity compared to the target compound due to methoxy and chloro substituents.

Variations in the Thioether Group

1-Cyclohexyl-2-(phenylthio)ethan-1-one

  • Structure : Replaces 3-bromophenyl with cyclohexyl and ethylthio with phenylthio (-S-C₆H₅).
  • Synthesis : 52.4% yield via K₂CO₃-mediated thiol substitution in DMF .
  • Applications : Used in asymmetric catalysis as a directing group.

2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one

  • Structure : Features a butylthio (-S-C₄H₉) group and 3-fluorophenyl.
  • Properties : Molecular formula C₁₂H₁₅FOS (MW: 226.31 g/mol). The longer alkyl chain enhances lipophilicity .
  • Key Difference : Fluorine’s electron-withdrawing effect may reduce nucleophilicity at the carbonyl carbon.

Hybrid Structures with Heterocycles

1-(3-Bromophenyl)-2-(2-nitro-1H-imidazol-1-yl)ethan-1-one

  • Structure : Replaces ethylthio with a nitroimidazole group.
  • Synthesis : 62% yield via silica gel chromatography after high-temperature reaction .
  • Applications: Potential antimicrobial activity, as nitroimidazoles are known bioactive motifs.
  • Key Difference : The nitroimidazole group introduces redox-active functionality absent in the target compound.

1-(2-((3-Bromophenyl)ethynyl)phenyl)ethan-1-one

  • Structure : Contains an ethynyl (-C≡C-) linker between two aromatic rings.
  • Synthesis : 95% yield via Pd-catalyzed coupling; high purity confirmed by NMR .
  • Applications : Used in π-Lewis acidic metal catalysis for photochemical processes.
  • Key Difference : The conjugated ethynyl group enables extended π-systems, enhancing electronic communication.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Applications Reference
This compound C₉H₉BrOS 245.14 3-Br, -S-CH₂CH₃ N/A Catalysis, medicinal chemistry
1-(3-Bromophenyl)ethan-1-one C₈H₇BrO 199.05 3-Br 24–36% Bioreduction, drug intermediates
1-Cyclohexyl-2-(phenylthio)ethan-1-one C₁₄H₁₈OS 234.36 Cyclohexyl, -S-C₆H₅ 52.4% Asymmetric catalysis
1-(2-((3-Bromophenyl)ethynyl)phenyl)ethan-1-one C₁₅H₁₀BrO 293.15 Ethynyl linker 95% Photochemical metal catalysis
2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one C₁₂H₁₅FOS 226.31 -S-C₄H₉, 3-F N/A Pharmaceutical intermediates

Key Findings and Implications

  • Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, while ethylthio groups moderate reactivity through steric and electronic effects .
  • Synthetic Efficiency : High-yield routes (e.g., 95% for ethynyl derivatives) contrast with lower yields in thiol substitution reactions (52.4%), highlighting the need for optimized conditions .
  • Biological Relevance: Sulfur and bromine substituents are critical in drug design, as seen in norfenefrine intermediates and antimicrobial analogs .

Biological Activity

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological interactions, and therapeutic implications based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, followed by the introduction of the ethylthio group under aqueous conditions. This method is noted for yielding high amounts of α-bromo ketones, which are crucial intermediates in organic synthesis .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown promising results against various microorganisms. In studies comparing similar compounds, derivatives containing ethylthio groups have demonstrated substantial antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Enzyme Modulation : The presence of the bromophenyl and ethylthio groups suggests potential interactions with enzymes and receptors. Such interactions may lead to modulation of biological pathways relevant to disease processes, making it a candidate for drug development .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameAntimicrobial ActivityMechanism of Action
This compoundSignificantEnzyme inhibition and receptor modulation
1-(4-Bromophenyl)-2-(ethylthio)ethan-1-oneModerateSimilar enzyme interactions
1-(3-Chlorophenyl)-2-(ethylthio)ethan-1-oneVariableDifferent reactivity due to electronegativity
1-(3-Bromophenyl)-2-(methylthio)ethan-1-oneLowAltered solubility and reactivity

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • A study published in MDPI highlighted that compounds with similar structures exhibited significant antimicrobial properties against a range of bacteria and fungi . These findings suggest that modifications in the substituents can influence both the chemical behavior and biological activity.
  • Another research effort focused on the interactions between these compounds and specific biological targets, revealing insights into their potential pharmacological effects. The functional groups allow for specific binding interactions with proteins or enzymes, which could modulate biological pathways relevant to disease processes .

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Interaction : It may also interact with receptors, influencing cellular signaling pathways that are critical in disease progression.

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